Lipophilicity Differentiation: cLogP of 2,7-Dimethyl Derivative vs. 2-Methyl, 7-Methyl, and Unsubstituted Congeners
The 2,7-dimethyl substitution increases the calculated partition coefficient (cLogP) to 1.65, compared to 1.29 for the 2‑methyl analog, 1.34 for the 7‑methyl analog, and 1.03–1.35 for the unsubstituted pyrazolo[1,5‑a]pyridine‑3‑carboxylic acid [1]. This represents a 0.30–0.62 log unit increase in lipophilicity, which can enhance membrane permeability and alter metabolic stability in cell‑based assays.
| Evidence Dimension | Calculated LogP (cLogP / XLogP) |
|---|---|
| Target Compound Data | 1.65 (Chemsrc XLogP) |
| Comparator Or Baseline | 2-Methyl: 1.29; 7-Methyl: 1.34; Unsubstituted: 1.03–1.35 |
| Quantified Difference | ΔLogP = +0.30 to +0.62 vs. comparators |
| Conditions | Predicted cLogP from authoritative database entries (Chemsrc, Fluorochem, Molbase) |
Why This Matters
A 0.3–0.6 log unit increase in lipophilicity can significantly improve passive permeability and CNS exposure potential, making the 2,7‑dimethyl derivative preferred for lead series requiring higher logD.
- [1] Molbase. Pyrazolo[1,5-a]pyridine-3-carboxylic acid; CAS 16205-46-2; LogP 1.0325. View Source
